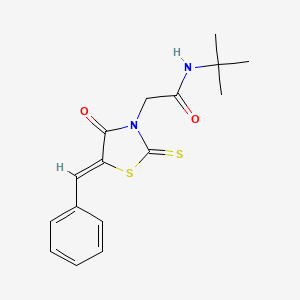![molecular formula C18H20ClNO2S B5115880 N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5115880.png)
N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide, commonly known as C646, is a small molecule inhibitor that has gained significant attention in the field of cancer research. C646 is a potent and selective inhibitor of p300 and CBP histone acetyltransferases, which play a crucial role in regulating gene expression.
作用机制
C646 works by inhibiting the activity of p300 and CBP histone acetyltransferases. These enzymes acetylate histones, which regulates the expression of genes involved in cell growth and division. By inhibiting the activity of these enzymes, C646 can alter the expression of genes involved in cancer cell growth and division, leading to cell death.
Biochemical and Physiological Effects:
C646 has been shown to have a significant impact on cancer cell growth and division. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. C646 has also been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
C646 has several advantages for lab experiments. It is a potent and selective inhibitor of p300 and CBP histone acetyltransferases, making it an attractive target for cancer research. C646 has also been optimized to yield high purity and yield, making it easy to use in lab experiments. However, C646 has some limitations for lab experiments. It is a small molecule inhibitor, which can limit its efficacy in vivo. Additionally, C646 has a short half-life, which can limit its effectiveness in long-term studies.
未来方向
There are several future directions for the study of C646. One potential direction is the development of more potent and selective inhibitors of p300 and CBP histone acetyltransferases. Another direction is the investigation of the combination of C646 with other cancer therapeutic agents to enhance its efficacy. Additionally, the study of the mechanism of action of C646 can provide insights into the regulation of gene expression in cancer cells.
In conclusion, C646 is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of p300 and CBP histone acetyltransferases, which play a crucial role in regulating gene expression. C646 has been extensively studied for its potential as a cancer therapeutic agent and has been shown to inhibit the growth of various cancer cell lines. While C646 has some limitations for lab experiments, it has several advantages that make it an attractive target for cancer research. There are several future directions for the study of C646, which can provide insights into the regulation of gene expression in cancer cells.
合成方法
C646 is synthesized using a multistep process. The first step involves the synthesis of 2-chlorobenzylthiol, which is then reacted with 2-bromoethyl acetate to form N-(2-(2-chlorobenzylthio)ethyl)acetamide. This intermediate is then reacted with 2-methylphenol in the presence of a base to yield the final product, C646. The synthesis of C646 has been optimized to yield high purity and yield, making it an attractive target for cancer research.
科学研究应用
C646 has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. C646 works by inhibiting the acetylation of histones, which regulates gene expression. By inhibiting the activity of p300 and CBP histone acetyltransferases, C646 can alter the expression of genes involved in cell growth and division, leading to cell death.
属性
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c1-14-6-2-5-9-17(14)22-12-18(21)20-10-11-23-13-15-7-3-4-8-16(15)19/h2-9H,10-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIONWCMOEJSFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[2-(allyloxy)-5-chlorobenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115802.png)
amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B5115803.png)
![5,6-dimethyl-1-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}-1H-benzimidazole](/img/structure/B5115818.png)
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopropylacetamide](/img/structure/B5115821.png)
![(3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5115839.png)
![1-(4-bromophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115848.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5115853.png)

![6-(4-ethylphenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5115864.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5115868.png)


![4-chloro-N-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115886.png)
![4-[(1-{2-[4-(3-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5115888.png)
